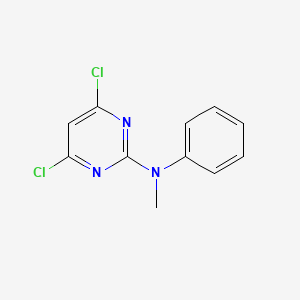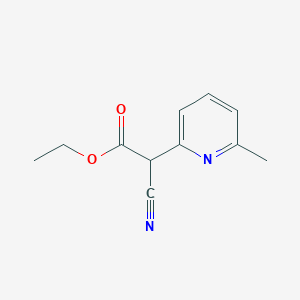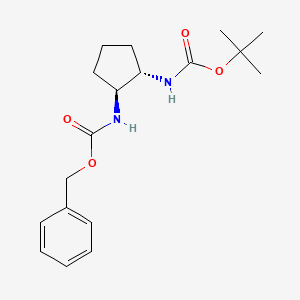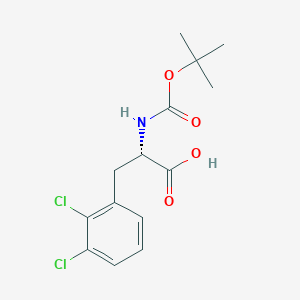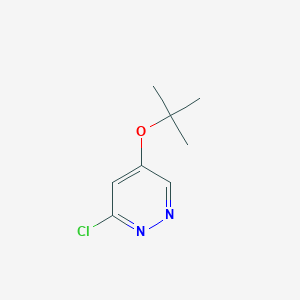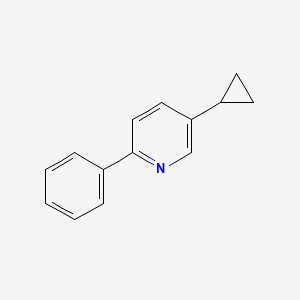
5-Cyclopropyl-2-phenylpyridine
Overview
Description
5-Cyclopropyl-2-phenylpyridine is a chemical compound with the molecular formula C14H13N . It is used in laboratory settings for various chemical reactions .
Synthesis Analysis
The synthesis of 5-Cyclopropyl-2-phenylpyridine involves the use of 5-BROMO-2-PHENYLPYRIDINE and Cyclopropylboronic acid . The reaction conditions are mild, and the product is easy to separate . The yield is about 85% .Molecular Structure Analysis
The molecular weight of 5-Cyclopropyl-2-phenylpyridine is 195.26 . The structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The C–H activation of 2-phenylpyridine, a similar compound to 5-Cyclopropyl-2-phenylpyridine, has been studied in the gas phase . The reaction involves the use of copper(II), palladium(II), and ruthenium(II) carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Cyclopropyl-2-phenylpyridine include its melting point, boiling point, density, molecular formula, and molecular weight . More detailed information about these properties can be obtained from databases like ChemSynthesis .Scientific Research Applications
Photoluminescent Properties
5-Cyclopropyl-2-phenylpyridine and its derivatives demonstrate notable photoluminescent properties. A study by Ghedini et al. (2003) on palladium(II) complexes mixed with 2-phenylpyridine and 5-substituted-8-hydroxyquinolines, which are structurally related to 5-Cyclopropyl-2-phenylpyridine, showed that these complexes are luminescent at room temperature. The absolute photoluminescent quantum yield of these compounds varies depending on the nature of the substituent in position 5, indicating potential applications in photonics and optoelectronics (Ghedini et al., 2003).
Synthesis and Chemical Properties
Various studies have explored the synthesis and chemical properties of compounds related to 5-Cyclopropyl-2-phenylpyridine. For instance, Gopal and Subrahmanyam (2001) investigated the vapor-phase cyclization of carbonyl compounds and ammonia over zeolite catalysts to synthesize 5-methyl-2-phenylpyridine, a compound structurally similar to 5-Cyclopropyl-2-phenylpyridine. This research contributes to the understanding of the synthesis pathways and chemical behaviors of such compounds (Gopal & Subrahmanyam, 2001).
Biological Activity and Antagonist Properties
A series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid were synthesized and assessed for their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor by Dappen et al. (2010). This study is significant in understanding the biological activities of cyclopropyl derivatives, which can be relevant for 5-Cyclopropyl-2-phenylpyridine in understanding its potential interactions with biological receptors (Dappen et al., 2010).
Luminescent Complexes for Nonlinear Optical Applications
Adriana Valore et al. (2010) investigated luminescent cyclometallated Ir(III) and Pt(II) complexes with beta-diketonate ligands, which included cyclometallated 2-phenylpyridine, a compound related to 5-Cyclopropyl-2-phenylpyridine. These complexes exhibited a large second-order nonlinear optical response, which suggests potential applications in nonlinear optics and photonic devices (Valore et al., 2010).
properties
IUPAC Name |
5-cyclopropyl-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-4-12(5-3-1)14-9-8-13(10-15-14)11-6-7-11/h1-5,8-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAWNTMXTAWYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745104 | |
| Record name | 5-Cyclopropyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-phenylpyridine | |
CAS RN |
1245645-30-0 | |
| Record name | 5-Cyclopropyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride](/img/structure/B1510599.png)
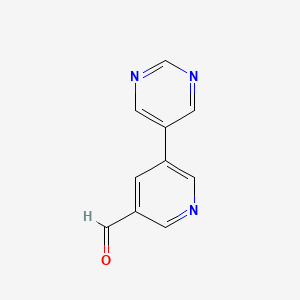
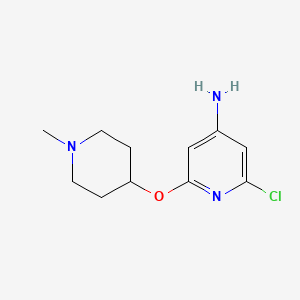
![3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1510616.png)
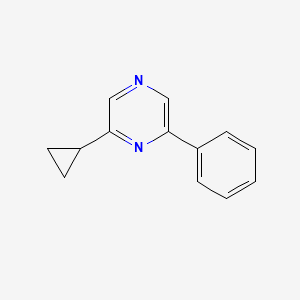
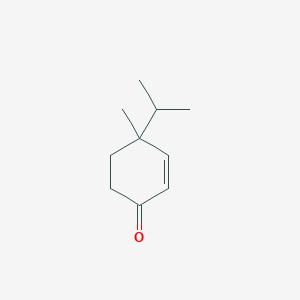
![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1510634.png)

